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Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, has emerged as a

powerful and versatile reagent in organic synthesis. Its cost-effectiveness, stability, and

multifaceted reactivity make it an invaluable tool for a wide array of chemical transformations.

This guide provides a comprehensive overview of the core applications of Chloramine-T,

complete with quantitative data, detailed experimental protocols, and mechanistic visualizations

to empower researchers in leveraging this potent reagent for the synthesis of complex organic

molecules.

Core Reactivity of Chloramine-T
Chloramine-T's utility in organic synthesis stems from its ability to act as a source of

electrophilic chlorine, a nitrogen anion, a nitrenoid precursor, and a mild oxidizing agent.[1] In

aqueous solutions, it hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide,

contributing to its oxidizing and chlorinating properties.[2] The reactivity can be tuned by the

reaction conditions, such as pH and the presence of catalysts.
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Fig. 1: General reactivity pathways of Chloramine-T.

Oxidation Reactions
Chloramine-T is a reliable and mild oxidizing agent for a variety of functional groups. It offers

an effective alternative to harsher, metal-based oxidants.

Oxidation of Alcohols to Carbonyl Compounds
Chloramine-T efficiently oxidizes primary and secondary alcohols to aldehydes and ketones,

respectively. The reaction can be performed under various conditions, often with catalytic

amounts of an activating agent.

Table 1: Oxidation of Alcohols with Chloramine-T

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b232777?utm_src=pdf-body-img
https://www.benchchem.com/product/b232777?utm_src=pdf-body
https://www.benchchem.com/product/b232777?utm_src=pdf-body
https://www.benchchem.com/product/b232777?utm_src=pdf-body
https://www.benchchem.com/product/b232777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b232777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate
(Alcohol)

Catalyst/Condi
tions

Product Yield (%) Reference

Benzyl alcohol
In(OTf)₃, CH₃CN,

rt
Benzaldehyde 95 [3]

4-Methylbenzyl

alcohol

In(OTf)₃, CH₃CN,

rt

4-

Methylbenzaldeh

yde

92 [3]

4-Methoxybenzyl

alcohol

In(OTf)₃, CH₃CN,

rt

4-

Methoxybenzald

ehyde

90 [3]

1-Phenylethanol
In(OTf)₃, CH₃CN,

rt
Acetophenone 98 [3]

Cyclohexanol
Micellar phase

(SDS), NaOH
Cyclohexanone - [4]

Propan-2-ol
Aqueous acidic

medium
Acetone - [5]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde[3]

To a solution of benzyl alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert

atmosphere, add indium(III) triflate (0.3 mmol).

Add Chloramine-T trihydrate (1.1 mmol) to the mixture.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon consumption of the starting alcohol, quench the reaction by adding a saturated

aqueous solution of sodium thiosulfate.

Extract the mixture with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford benzaldehyde.

Oxidation of a Secondary Alcohol to a Ketone

R-CH(OH)-R'

Hypochlorite Intermediate

+ TsNClNa

Chloramine-T

R-C(=O)-R'

Elimination

TsNH₂ + NaCl + H₂O

Click to download full resolution via product page

Fig. 2: Simplified workflow for alcohol oxidation.

Oxidation of Sulfides to Sulfoxides and Sulfilimines
Chloramine-T is also a valuable reagent for the oxidation of sulfides. Depending on the

reaction conditions, either sulfoxides or N-tosyl sulfilimines can be obtained in high yields.

Table 2: Oxidation of Sulfides with Chloramine-T
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Substrate
(Sulfide)

Product Conditions Yield (%) Reference

Thioanisole
Methyl phenyl

sulfoxide

Chiral N-

chloramines
Enantioenriched [6]

Diphenyl sulfide Diphenyl sulfone
NaClO₂/HCl (in

situ ClO₂)
96 [4]

Various sulfides
N-Tosyl

sulfilimines
CH₃CN, rt

nearly

quantitative
[7]

Experimental Protocol: Synthesis of N-Tosyl sulfilimines[7]

Dissolve the sulfide (1.0 mmol) in acetonitrile.

Add Chloramine-T (1.1 mmol) to the solution.

Stir the mixture at room temperature.

Monitor the reaction by TLC until the starting sulfide is consumed.

The product can often be isolated by simple filtration or after removal of the solvent, as yields

are typically very high.

Synthesis of Heterocyclic Compounds
Chloramine-T serves as an excellent reagent for the construction of various nitrogen-

containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and

agrochemicals.

Synthesis of Pyrazolines
Pyrazolines can be synthesized in good yields through the 1,3-dipolar cycloaddition of in situ

generated nitrilimines from aldehyde hydrazones with alkenes. Chloramine-T acts as the

oxidant for the generation of the nitrilimine.[8]

Table 3: Synthesis of Pyrazolines using Chloramine-T
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Aldehyde
Hydrazone

Alkene Product Yield (%) Reference

Benzaldehyde

phenylhydrazone
Acrylonitrile

5-cyano-1,3-

diphenyl-2-

pyrazoline

70-90 [5]

Various aromatic

hydrazones
Various alkenes

Substituted

pyrazolines
68-82 [9]

Chalcones
Hydrazine

hydrate
Pyrazolines 50-82

Experimental Protocol: Synthesis of Pyrazolines[5]

Prepare a mixture of an aldehyde hydrazone (1.0 mmol), an alkene (1.0 mmol), and

Chloramine-T (1.0 mmol) in ethanol.

Warm the reaction mixture and then reflux for approximately 3 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture and pour it into crushed ice.

Isolate the product by filtration and purify by recrystallization or column chromatography.
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Synthesis of Pyrazolines via Nitrilimine Intermediate

Aldehyde Hydrazone

Nitrilimine
Intermediate

Oxidation

Chloramine-T

Pyrazoline

[3+2] Cycloaddition
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Fig. 3: Reaction pathway for pyrazoline synthesis.

Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized through the oxidative cyclization of N-acylhydrazones

using Chloramine-T as the oxidizing agent.

Table 4: Synthesis of 1,3,4-Oxadiazoles using Chloramine-T
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N-
Acylhydrazone

Conditions Product Yield (%) Reference

Various INH

hydrazones
Ethanol, reflux

2,5-disubstituted

1,3,4-

oxadiazoles

-

N'-(4-

chlorobenzyliden

e)isonicotinohydr

azide

Ethanol, reflux,

6h

2-(4-

chlorophenyl)-5-

(pyridin-4-

yl)-1,3,4-

oxadiazole

72

N'-(4-

methoxybenzylid

ene)isonicotinoh

ydrazide

Ethanol, reflux,

6h

2-(4-

methoxyphenyl)-

5-(pyridin-4-

yl)-1,3,4-

oxadiazole

78

Experimental Protocol: Synthesis of 1,3,4-Oxadiazoles

Dissolve the N-acylhydrazone (0.01 mol) in absolute alcohol (50 mL).

Add Chloramine-T (0.01 mol) to the solution.

Reflux the reaction mixture for approximately 6 hours.

After cooling, filter the precipitated sodium chloride.

Concentrate the filtrate on a water bath.

Recrystallize the obtained solid from a suitable solvent (e.g., ethanol) to afford the pure

1,3,4-oxadiazole.

Aziridination and Aminohydroxylation of Alkenes
Chloramine-T is a key reagent in the synthesis of aziridines and vicinal amino alcohols, which

are important building blocks in medicinal chemistry.
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Aziridination of Alkenes
Chloramine-T can act as a nitrene source for the aziridination of olefins, often in the presence

of a catalyst.

Table 5: Aziridination of Alkenes with Chloramine-T

Alkene
Catalyst/Condi
tions

Product Yield (%) Reference

Styrene
Mn-porphyrin,

H₂O, pH 4

N-tosyl-2-

phenylaziridine
up to 93

Various olefins
I₂, phase-transfer

catalyst, H₂O
N-tosyl aziridines Good yields

Methyl long-

chain alkenoates
Mild conditions

N-substituted

aziridines
Moderate yields

Experimental Protocol: Manganese-Catalyzed Aziridination of Styrene

In a buffered aqueous solution (pH 4), dissolve the manganese-porphyrin catalyst.

Add styrene and Chloramine-T.

Stir the reaction at room temperature.

Monitor the reaction progress by GC-MS.

Upon completion, extract the product with an organic solvent.

Purify the product by column chromatography.

Sharpless Asymmetric Aminohydroxylation
In the Sharpless asymmetric aminohydroxylation, Chloramine-T serves as the nitrogen source

in the osmium-catalyzed syn-selective conversion of alkenes to vicinal amino alcohols. Chiral

ligands are used to induce enantioselectivity.
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Sharpless Asymmetric Aminohydroxylation
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Fig. 4: Key components of the Sharpless aminohydroxylation.

Experimental Protocol: General Procedure for Sharpless Aminohydroxylation

A detailed protocol can be found in publications by K. Barry Sharpless and coworkers. The

general procedure involves the reaction of an alkene with Chloramine-T in the presence of a

catalytic amount of osmium tetroxide and a chiral cinchona alkaloid-derived ligand in a suitable

solvent system, typically a mixture of t-butanol and water.

Halogenation Reactions
As a source of electrophilic chlorine, Chloramine-T is employed in various halogenation

reactions.

Aminochlorination of Alkenes
Chloramine-T can be used for the aminochlorination of olefins to produce vicinal

chloroamines, which are versatile synthetic intermediates.
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Table 6: Aminochlorination of Alkenes with Chloramine-T

Alkene Conditions Product Yield (%) Reference

Electron-deficient

olefins

Brønsted acid,

H₂O

Vicinal

chloramines

Good to

excellent
[4]

Various olefins CO₂ promoted
Vicinal

chloroamines
-

Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines

and piperidines through the intramolecular cyclization of N-haloamines.[1] While specific

detailed protocols using Chloramine-T are not as commonly reported as for other N-

haloamines, Chloramine-T can serve as a precursor to the required N-chloro-N-alkyl-p-

toluenesulfonamide intermediate. The reaction proceeds via a radical mechanism involving a

1,5-hydrogen atom transfer.[1][3]
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Hofmann-Löffler-Freytag Reaction Mechanism

N-Chloro-N-alkyl-p-toluenesulfonamide

Nitrogen Radical Cation

H⁺, heat or hv

Carbon Radical

1,5-H abstraction

δ-Chloroamine

+ N-Haloamine

N-Tosylpyrrolidine

Base, Intramolecular SN2

Click to download full resolution via product page

Fig. 5: General mechanism of the Hofmann-Löffler-Freytag reaction.

Conclusion
Chloramine-T is a remarkably versatile and efficient reagent in organic synthesis, offering a

broad spectrum of reactivity that enables the construction of diverse and complex molecular

architectures. Its applications in oxidation, heterocycle synthesis, aziridination, and

halogenation reactions highlight its importance in the modern synthetic chemist's toolkit. The
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protocols and data presented in this guide serve as a valuable resource for researchers

seeking to harness the full potential of this powerful reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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